molecular formula C14H23N3O B15055014 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B15055014
M. Wt: 249.35 g/mol
InChI Key: XDNHGSVXAKTAKL-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a piperidin-4-ylmethyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of cyclohexylamine with piperidine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a nitrile oxide to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. For its antimalarial activity, it is thought to inhibit key enzymes involved in the metabolic pathways of the Plasmodium parasite, thereby preventing its growth and replication .

Comparison with Similar Compounds

5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

5-cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H23N3O/c1-2-4-12(5-3-1)14-16-13(17-18-14)10-11-6-8-15-9-7-11/h11-12,15H,1-10H2

InChI Key

XDNHGSVXAKTAKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)CC3CCNCC3

Origin of Product

United States

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